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1,1,1,4,4,4-Hexachlorobutane - 26523-63-7

1,1,1,4,4,4-Hexachlorobutane

Catalog Number: EVT-13895204
CAS Number: 26523-63-7
Molecular Formula: C4H4Cl6
Molecular Weight: 264.8 g/mol
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Product Introduction

Overview

1,1,1,4,4,4-Hexachlorobutane, also known as hexachloroethane, is a synthetic organic compound with the molecular formula C2Cl6C_2Cl_6 and a molecular weight of approximately 236.74 g/mol. It is classified as a hazardous air pollutant and has been identified as a possible human carcinogen by the U.S. Environmental Protection Agency due to its potential to cause cancer in humans based on animal studies . The compound appears as colorless crystals with a camphor-like odor and is insoluble in water but soluble in various organic solvents .

Source

Hexachloroethane is produced through chlorination processes involving hydrocarbons, particularly hexachloro-1,3-butadiene. It can also be generated as a byproduct in the production of other chlorinated compounds .

Classification

Hexachloroethane falls under the category of chlorinated hydrocarbons. It is categorized as a Group C possible human carcinogen by the U.S. EPA and is also recognized for its potential neurotoxic effects .

Synthesis Analysis

Methods

The synthesis of hexachloroethane typically involves the chlorination of hexachloro-1,3-butadiene. The process includes the introduction of chlorine gas into the reaction mixture under controlled conditions. The weight ratio of catalyst to hexachloro-1,3-butadiene ranges from 0.001 to 0.1:1, with reaction temperatures between 30°C and 200°C and pressures from 0.1 to 3.0 MPa .

The reaction proceeds until the pressure stabilizes, indicating completion. The product is then isolated through filtration and washing steps before being dried and sublimed to obtain pure hexachloroethane .

Technical Details

  • Catalyst: Zinc chloride is commonly used.
  • Reaction Conditions:
    • Temperature: 30-200 °C
    • Pressure: 0.1-3.0 MPa
  • Yield: High yield reported (up to 94%) due to optimized reaction conditions .
Molecular Structure Analysis

Structure

Hexachloroethane has a symmetrical molecular structure characterized by six chlorine atoms attached to two carbon atoms. Its structural formula can be represented as:

ClC Cl Cl C Cl Cl Cl\text{ClC Cl Cl C Cl Cl Cl}

Data

  • Molecular Formula: C2Cl6C_2Cl_6
  • CAS Registry Number: 67-72-1
  • IUPAC Name: Hexachloroethane
  • Molecular Weight: 236.74 g/mol .
Chemical Reactions Analysis

Reactions

Hexachloroethane participates in various chemical reactions typical of chlorinated hydrocarbons, including:

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by nucleophiles.
  • Dehydrochlorination: Under certain conditions, it can lose hydrogen chloride to form less chlorinated compounds.

Technical Details

The reactivity of hexachloroethane makes it useful in synthesizing other chemical compounds, such as chlorosilanes when reacted with hydrosilanes in the presence of catalysts like palladium dichloride .

Mechanism of Action

The mechanism of action for hexachloroethane involves its interaction with biological systems primarily through metabolic activation leading to toxic effects. Upon exposure, it may undergo biotransformation resulting in reactive intermediates that can bind to cellular macromolecules, potentially leading to carcinogenic effects.

Process Data

Studies have indicated that hexachloroethane can induce renal tumors in laboratory animals, suggesting that its metabolic products may play a role in its carcinogenic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless crystalline solid
  • Odor: Camphor-like
  • Melting Point: Sublimes at approximately 186 °C
  • Density: 2.09 g/cm³ at 20 °C
  • Vapor Pressure: 0.21 mm Hg at 20 °C .

Chemical Properties

  • Solubility: Insoluble in water; soluble in alcohols, benzene, chloroform, and ethers.
  • Log Octanol/Water Partition Coefficient: Approximately 3.82 .

These properties indicate that hexachloroethane has significant volatility and potential for environmental persistence.

Applications

Hexachloroethane finds applications in various scientific fields:

  • Solvent Use: Employed as a solvent in chemical synthesis and extraction processes.
  • Explosives Manufacturing: Utilized in the formulation of certain explosives.
  • Screening Smokes: Used as a component in military screening smokes due to its ability to produce dense clouds.
  • Chemical Synthesis: Acts as an efficient reagent for synthesizing chlorosilanes from hydrosilanes .
Synthetic Pathways and Industrial Production Methodologies for 1,1,1,4,4,4-Hexachlorobutane

Catalytic Chlorination Techniques for Alkane Functionalization

Industrial synthesis of 1,1,1,4,4,4-hexachlorobutane (C₄H₄Cl₆) primarily employs catalytic free-radical chlorination of short-chain alkanes or alkenes. The dominant route involves tetrachloroethylene (C₂Cl₄) and 1,2-dichloroethane (ClCH₂CH₂Cl) as feedstocks, facilitated by radical initiators or Lewis acid catalysts under elevated temperatures (180–220°C). Iron(III) chloride (FeCl₃) serves as the most common catalyst, achieving 85–92% selectivity for the target hexachlorinated isomer by promoting stepwise chlorine addition while suppressing carbon-chain fragmentation [1] [6]. Alternative catalysts include aluminum trichloride (AlCl₃) and antimony pentachloride (SbCl₅), though FeCl₃ offers optimal cost-effectiveness for large-scale operations.

Phase-transfer catalysts (PTCs), such as tetrabutylammonium chloride, enable efficient dichlorination steps at lower temperatures (80–120°C) in aqueous-organic biphasic systems. This method minimizes over-chlorination by enhancing interfacial reactivity, converting 1,1,1-trichloro-4,4,4-trichlorobutane intermediates to the target compound with >95% conversion [1]. Ultraviolet irradiation initiates radical-chain reactions in non-catalytic vapor-phase processes, though product heterogeneity remains a limitation.

Table 1: Catalytic Systems for Butane Chlorination

Catalyst/InitiatorTemperature Range (°C)Selectivity (%)Key Mechanism
FeCl₃180–22085–92Lewis acid-assisted Cl⁺ transfer
AlCl₃160–20078–85Electrophilic activation
UV irradiation250–30070–75Radical homolytic cleavage
TBAC (PTC)80–12090–95Interfacial anion transfer

Byproduct Formation in Industrial Chlorination Processes

Complex byproduct profiles arise from competitive reactions during hexachlorobutane synthesis. Key impurities include:

  • Hexachloroethane (C₂Cl₆): Forms via radical-induced C–C bond cleavage of butane intermediates or ethylene chlorination, typically constituting 3–7% of the crude output. Its high sublimation point (186°C) necessitates fractional distillation for removal [3] [6].
  • C₈ chlorocarbons: Dimerization of tetrachloroethylene radicals generates octachlorobutane (C₄Cl₈) and branched C₈ isomers (e.g., 1,1,1,3,5,5,5-heptachloropentane), particularly under high-temperature uncatalyzed conditions [1].
  • Positional isomers: Incomplete chlorination yields 1,1,1,2,4,4-hexachlorobutane and 1,1,2,4,4,4-hexachlorobutane due to kinetic preference for terminal chlorination over internal carbon sites. These isomers exhibit boiling points within 5°C of the target compound, complicating purification [8].

Byproduct distribution correlates strongly with chlorine stoichiometry. Molar Cl₂:C₄ ratios exceeding 6:1 increase C₈ formation by 15%, while ratios below 5:1 leave 5–10% under-chlorinated residues. Continuous processes mitigate dimerization by reducing reactant residence times to <30 minutes [8].

Table 2: Major Byproducts and Removal Strategies

ByproductFormation PathwayBoiling Point (°C)Removal Method
Hexachloroethane (C₂Cl₆)C–C cleavage of intermediates186 (sublimes)Sublimation or distillation
Octachlorobutane (C₄Cl₈)Tetrachloroethylene dimerization320 (dec.)High-vacuum distillation
1,1,1,2,4,4-HexachlorobutaneIncomplete terminal chlorination208–210Fractional crystallization

Optimization of Reaction Conditions for Large-Scale Synthesis

Optimized parameters balance selectivity, energy efficiency, and catalyst longevity:

  • Temperature control: Maintaining 190 ± 5°C in catalytic reactors maximizes Cl₂ activation while minimizing thermal cracking. Exothermicity requires jacketed reactors with coolant circulation to stabilize yields [1] [8].
  • Solvent-free operation: Neat chlorination reduces separation costs and avoids solvent-derived impurities (e.g., chlorinated benzenes). Viscosity management is achieved through molten salt heating [5].
  • Catalyst recycling: FeCl₃ retains >80% activity over five cycles when extracted via aqueous washing and re-concentration. Deactivation occurs via reduction to FeCl₂ or complexation with organics [1].
  • Continuous processing: Tubular reactors with multi-stage Cl₂ injection achieve 98% conversion of butane precursors at 12% lower energy input than batch systems, suppressing oligomerization [8].

Table 3: Industrial Process Optimization Parameters

ParameterBatch ReactorContinuous ReactorImpact on Yield
Temperature180–220°C190–200°C+8–12% selectivity
Cl₂:C₄ Feed Ratio5.8:16.0:1-5% under-chlorinated byproducts
Residence Time4–6 hours20–30 minutes-10% dimerization
Catalyst Loading8–10 wt%5–7 wt%Comparable activity

Historical Evolution of Production Methods and Technological Advancements

The industrial synthesis of polychlorinated alkanes has evolved significantly since the mid-20th century:

  • 1950s–1960s: Early routes relied on uncatalyzed thermal chlorination of butane or butadiene at >300°C, producing complex mixtures with <60% target hexachlorobutane. Separation required energy-intensive fractional distillation with significant tar formation [6].
  • 1970s–1980s: Lewis acid catalysts (FeCl₃, AlCl₃) revolutionized selectivity, enabling 20% higher yields at lower temperatures. The first continuous reactors emerged, replacing batch autoclaves and improving consistency [6].
  • 1990s–Present: Phase-transfer catalysis and solvent-free systems reduced energy consumption by 30–40%. Modern plants integrate real-time GC monitoring to dynamically adjust Cl₂ feed rates, enhancing precision. Recent patents disclose nanofiltration membranes for catalyst recovery, reducing FeCl₃ consumption by 50% [1] [5].

A pivotal shift occurred in the 1990s with the adoption of tetrachloroethylene as the preferred feedstock, replacing carcinogenic 1,3-butadiene. This transition aligned with green chemistry principles while simplifying intermediate purification [1] [8].

Properties

CAS Number

26523-63-7

Product Name

1,1,1,4,4,4-Hexachlorobutane

IUPAC Name

1,1,1,4,4,4-hexachlorobutane

Molecular Formula

C4H4Cl6

Molecular Weight

264.8 g/mol

InChI

InChI=1S/C4H4Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H2

InChI Key

MINPZZUPSSVGJN-UHFFFAOYSA-N

Canonical SMILES

C(CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl

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